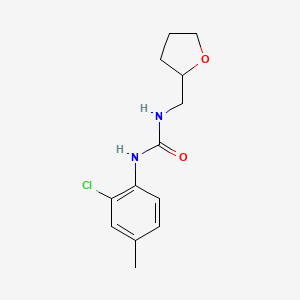
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide, also known as JNJ-1939263, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound is a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in many physiological processes.
作用機序
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide is a selective inhibitor of the TRPV4 ion channel. This ion channel is involved in many physiological processes, including osmoregulation, mechanotransduction, and thermosensation. The TRPV4 ion channel is also involved in the development of inflammatory and neuropathic pain. By inhibiting the TRPV4 ion channel, N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have anti-inflammatory effects in preclinical studies. It can reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to have analgesic effects in animal models of inflammatory and neuropathic pain. In addition, N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
One of the advantages of using N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide in lab experiments is its specificity for the TRPV4 ion channel. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the physiological functions of the TRPV4 ion channel. However, the use of this compound in lab experiments is limited by its solubility and stability. N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide is poorly soluble in water and has a short half-life in vivo, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for the study of N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide. One area of interest is the potential use of this compound in treating neuropathic pain. Preclinical studies have shown that N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential clinical usefulness. Another area of interest is the development of more potent and selective TRPV4 inhibitors. N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide is a useful tool for studying the physiological functions of the TRPV4 ion channel, but more potent and selective inhibitors may have greater clinical utility. Finally, the use of N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide in combination with other drugs may have synergistic effects in treating various diseases, and further research is needed to explore these possibilities.
合成法
The synthesis of N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide involves the reaction of 2-chloro-4-methylbenzoyl chloride with piperidine-4-ol in the presence of a base. The resulting intermediate is then treated with hydroxylamine to yield the final product. The synthesis of this compound has been reported in several research papers, and it is considered to be a relatively straightforward process.
科学的研究の応用
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in treating osteoarthritis, pulmonary fibrosis, and neuropathic pain. In addition, this compound has been used as a tool to study the physiological functions of the TRPV4 ion channel.
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-2-3-12(11(14)8-9)15-13(18)16-6-4-10(17)5-7-16/h2-3,8,10,17H,4-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYHQGHYUWLBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
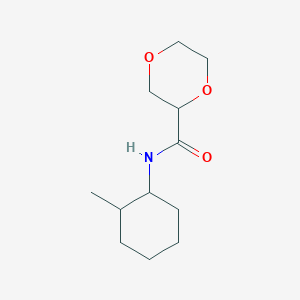
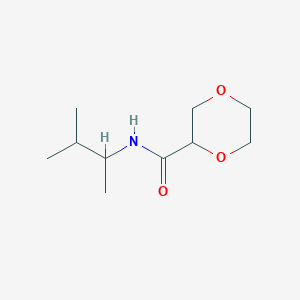

![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
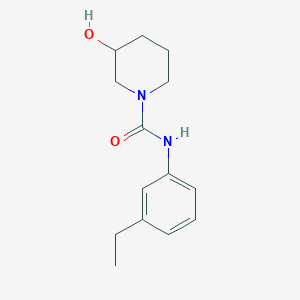


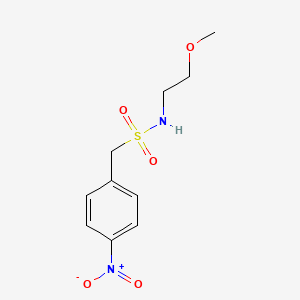
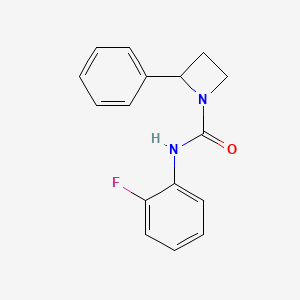
![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
